HDAC1 Inhibitory Activity: A Comparative Assessment of Halogenated Indan-1-amines
The target compound demonstrates measurable but relatively weak inhibition of human histone deacetylase 1 (HDAC1) with an IC50 of 73,000 nM in a fluorescence-based assay [1]. This is in stark contrast to a structurally distinct but pharmacologically relevant comparator, CHEMBL3759186 (a benzamide-type HDAC inhibitor containing a 4-bromophenyl group), which exhibits an IC50 of 1.80 nM against the same target [2]. While not a potent HDAC inhibitor, this data point establishes a baseline for structure-activity relationship (SAR) studies where halogenated indan-1-amines serve as weak binding probes or starting points for fragment-based design. The lack of potent HDAC inhibition differentiates this compound from established HDAC inhibitors like vorinostat (SAHA) or entinostat, confirming its utility lies in other target classes or as a synthetic intermediate.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 73,000 nM |
| Comparator Or Baseline | CHEMBL3759186 (IC50 = 1.80 nM) |
| Quantified Difference | Target compound is >40,000-fold less potent than comparator. |
| Conditions | In vitro fluorescence assay with Fluor de Lys substrate; target compound incubated for 30 mins; comparator preincubated for 15 mins. |
Why This Matters
This data confirms the compound is not a potent HDAC inhibitor, guiding medicinal chemists away from this target and toward its validated utility as a scaffold for other receptors or as a building block.
- [1] BindingDB. BDBM50379298 (CHEMBL2011675): Inhibition of human HDAC1. View Source
- [2] BindingDB. BDBM50142796 (CHEMBL3759186): Inhibition of HDAC1. View Source
